molecular formula C10H14F3NO4S B15004973 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester

Cat. No.: B15004973
M. Wt: 301.28 g/mol
InChI Key: PPJXZZLEACOVSM-UHFFFAOYSA-N
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Description

METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methanesulfonyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyridine ring, introduction of the trifluoromethyl group, and the addition of the methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and methanesulfonyl group play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methanesulfonyl-4-methyl-2-nitrobenzene: Shares the methanesulfonyl group but differs in the overall structure and functional groups.

    4-Methyl-2-(trifluoromethyl)pyridine: Contains the trifluoromethyl group and pyridine ring but lacks the methanesulfonyl group and tetrahydropyridine ring.

Uniqueness

METHYL 1-METHANESULFONYL-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C10H14F3NO4S

Molecular Weight

301.28 g/mol

IUPAC Name

methyl 4-methyl-1-methylsulfonyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C10H14F3NO4S/c1-7-4-5-14(19(3,16)17)9(6-7,8(15)18-2)10(11,12)13/h4H,5-6H2,1-3H3

InChI Key

PPJXZZLEACOVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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